Benzoin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2, Array | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020144 | |
| Record name | Benzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3861 | |
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| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Benzoin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzoin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
| Record name | BENZOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (±)-Benzoin | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=119-53-9 | |
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| Record name | Benzoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoin tincture | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoin [USP:JAN] | |
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| Record name | Benzoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14020 | |
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| Record name | BENZOIN | |
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| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Benzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938 | |
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| Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gum benzoin, Siam | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |
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| Record name | BENZOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
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| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
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Ii. Synthetic Methodologies for Benzoin and Its Derivatives
Benzoin Condensation Reaction Mechanisms
The this compound condensation is catalyzed by nucleophiles, with cyanide ion and N-heterocyclic carbenes (NHCs) being the most common catalysts. wikipedia.orglscollege.ac.in The mechanism involves the generation of an acyl anion equivalent from one aldehyde molecule, which then adds to a second aldehyde molecule. ias.ac.in
Cyanide-Catalyzed this compound Condensation
The cyanide-catalyzed this compound condensation was established by Nikolay Zinin in the late 1830s and remains a common method. rsc.orgwikipedia.org The mechanism for this reaction was proposed by A. J. Lapworth in 1903. wikipedia.orglscollege.ac.inias.ac.in
The reaction pathway begins with the nucleophilic addition of the cyanide ion to one molecule of the aldehyde. wikipedia.orglscollege.ac.inslideshare.netbyjus.commdpi.com This initial step forms a tetrahedral anionic intermediate. rsc.org Tautomerization of this intermediate leads to the formation of a carbanionic nucleophile, which is a crucial acyl anion equivalent. rsc.org This generated nucleophile then attacks the carbonyl carbon of a second aldehyde molecule. wikipedia.orglscollege.ac.inslideshare.netbyjus.com A subsequent proton transfer and elimination of the cyanide ion yields the this compound product. wikipedia.orglscollege.ac.inslideshare.net The product of the initial addition and subsequent proton transfer is known as a cyanohydrin intermediate. slideshare.netbyjus.commdpi.com This intermediate undergoes rearrangement, resulting in a reversal of the carbonyl group's polarity, allowing it to act as a nucleophile in the subsequent addition to the second aldehyde molecule. wikipedia.orgbyjus.com
The cyanide ion plays a unique and effective role in catalyzing the this compound reaction due to several key properties. ias.ac.in It acts as a good nucleophile, initiating the reaction by attacking the carbonyl carbon of the aldehyde. ias.ac.inbyjus.comtestbook.comthieme-connect.com The electron-withdrawing nature of the cyano group facilitates the transfer of an alpha proton and stabilizes the negative charge in the intermediate carbanion species. ias.ac.intestbook.comthieme-connect.comresearchgate.net This stabilization of the acyl anion equivalent is critical for the reaction to proceed. ias.ac.in Furthermore, the cyanide ion is a good leaving group, which is essential for its elimination in the final step to regenerate the carbonyl compound and release the this compound product. ias.ac.intestbook.comthieme-connect.com
The steps involved in the cyanide-catalyzed this compound condensation are generally reversible. wikipedia.orglscollege.ac.inbyjus.comyoutube.com This reversibility implies that the distribution of the final products is determined by their relative thermodynamic stability compared to the starting materials. wikipedia.orglscollege.ac.inyoutube.com In reactions involving two different aldehyde precursors, this can lead to a mixture of possible cross-benzoin products, with the ratio influenced by their relative stabilities. rsc.org
N-Heterocyclic Carbene (NHC) Catalysis in this compound Condensation
N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the this compound condensation, offering an alternative to cyanide. wikipedia.orglscollege.ac.inchimicatechnoacta.rubeilstein-journals.orgresearchgate.net Like cyanide, NHCs catalyze the coupling of aldehydes to produce α-hydroxycarbonyl compounds. chimicatechnoacta.ruresearchgate.net The use of NHCs allows for analogous reactions with aliphatic substrates, expanding the scope of the this compound condensation. lscollege.ac.ind-nb.info
Triazolium Salt Catalysis
Triazolium salts have emerged as effective precatalysts for the this compound condensation, particularly in achieving high enantioselectivity in asymmetric transformations. organic-chemistry.orgbeilstein-journals.orgnih.govcam.ac.ukpnas.org Upon deprotonation, triazolium salts form N-heterocyclic carbenes (NHCs), which are the active catalytic species. organic-chemistry.orglibretexts.orgmedcraveonline.com These carbenes act as nucleophiles, attacking the aldehyde carbonyl carbon to initiate the catalytic cycle. acs.orgpku.edu.cn Triazolium-derived NHCs have shown greater enantiomeric excess compared to thiazolium salts in asymmetric this compound condensations. wikipedia.orgnih.gov For instance, a bicyclic triazolium salt precatalyst demonstrated high efficiency in asymmetric this compound condensation, yielding this compound with 83% yield and 90% enantiomeric excess. organic-chemistry.org The conformational rigidity of the bicyclic NHC catalyst and steric hindrance from substituents, such as a tert-butyl group, are credited with the high asymmetric induction observed with these catalysts. organic-chemistry.org
Breslow Intermediate and its Significance
The Breslow intermediate is a crucial enaminol intermediate in the mechanism of NHC-catalyzed this compound condensation. acs.orgpku.edu.cnresearchgate.netnih.gov Proposed by R. Breslow, this intermediate is formed after the nucleophilic attack of the carbene on the aldehyde and a subsequent proton transfer (specifically, a hydrogen atom transfer formally considered a proton transfer in this context). beilstein-journals.orgacs.orgpku.edu.cn The formation of the Breslow intermediate is key because it effectively inverts the polarity (umpolung) of the aldehyde carbonyl carbon, transforming the typically electrophilic carbon into a nucleophilic center. organic-chemistry.orgacs.orgpku.edu.cn This nucleophilic species can then attack the carbonyl carbon of a second aldehyde molecule, leading to the formation of the this compound product after proton transfer and elimination of the catalyst. organic-chemistry.orgacs.orgpku.edu.cn The stability of the Breslow intermediate, often described as resonance-stabilized, is critical for the catalytic cycle to proceed efficiently. latech.edu While the traditional mechanism involves ionic intermediates, recent studies suggest the potential involvement of radical pairs derived from the Breslow intermediate via a single-electron transfer (SET) process, adding complexity to the understanding of the mechanism. researchgate.netnih.gov
Stereoselective and Asymmetric Catalysis
Achieving stereocontrol in the this compound condensation, particularly in the synthesis of chiral α-hydroxyketones, has been a significant area of research. Stereoselective and asymmetric catalysis involve the use of chiral catalysts to favor the formation of one enantiomer or diastereomer over the other. nih.govpnas.orgthieme-connect.commetu.edu.trtandfonline.com Chiral thiazolium and triazolium salts have been explored as catalysts for asymmetric this compound condensation. wikipedia.orgnih.govcam.ac.ukpnas.orgthieme-connect.comtandfonline.com While early attempts with chiral thiazolium salts showed limited success in terms of enantioselectivity, the development of chiral triazolium salts has led to significant improvements, with enantiomeric excesses as high as 95% reported for the this compound condensation of substituted benzaldehydes. organic-chemistry.orgnih.govpnas.org The design of these chiral catalysts often focuses on creating a specific asymmetric environment around the reactive center to control the approach of the substrate molecules and the subsequent bond formation, influencing the stereochemical outcome. organic-chemistry.orgtandfonline.com Computational studies have been employed to understand the origins of stereoselection in these catalyzed reactions, comparing the performance of thiazolium and triazolium catalysts and correlating theoretical predictions with experimental results. nih.govpnas.org
Coenzyme-Catalyzed this compound Condensation (e.g., Thiamine)
Nature provides an elegant example of this compound-type condensation catalyzed by the coenzyme thiamine (B1217682) pyrophosphate (TPP), a derivative of vitamin B1 (thiamine). ias.ac.inlscollege.ac.inlibretexts.orglatech.edusciencemadness.orgresearchgate.nettcichemicals.com Thiamine, containing a thiazolium ring, can catalyze the this compound condensation in a manner analogous to cyanide ion. ias.ac.inlibretexts.orglatech.edusciencemadness.org The thiazolium ring of thiamine, upon deprotonation, forms a nucleophilic carbene (a thiazolium ylide). lscollege.ac.inlibretexts.orgthieme-connect.commidnaporecollege.ac.in This ylide attacks the carbonyl carbon of an aldehyde, and through a series of steps involving the formation of a resonance-stabilized intermediate (analogous to the Breslow intermediate), facilitates the coupling with a second aldehyde molecule. libretexts.orglatech.edusciencemadness.orgmidnaporecollege.ac.in This coenzyme-catalyzed process is relevant in biochemical pathways for the biosynthesis of acyloin-like compounds. wikipedia.orglscollege.ac.in The laboratory synthesis of this compound using thiamine hydrochloride as a catalyst in the presence of a base like sodium hydroxide (B78521) in aqueous ethanol (B145695) is a well-established method that mimics this biological process. libretexts.orglatech.edusciencemadness.orgworldwidejournals.com This method is considered a greener alternative to cyanide catalysis. worldwidejournals.com
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. asianpubs.orgworldwidejournals.com Applying these principles to this compound synthesis has led to the development of more environmentally friendly methodologies. asianpubs.orggoogle.comresearchgate.net
Solvent-Free and Eco-Friendly Protocols
One approach to greening the this compound condensation is the development of solvent-free or eco-friendly reaction protocols. asianpubs.orgworldwidejournals.comworldwidejournals.comscienceasia.orgrsc.orgacs.org Traditional methods often employ organic solvents, which can be volatile, flammable, or toxic. asianpubs.orgworldwidejournals.com Solvent-free conditions can minimize waste and simplify workup procedures. worldwidejournals.comworldwidejournals.comacs.org Eco-friendly solvents like water have also been explored as alternatives for the this compound condensation. midnaporecollege.ac.inscienceasia.orgacs.org For example, the this compound condensation of benzaldehyde (B42025) using potassium cyanide in dimethyl sulfoxide (B87167) under ultrasound irradiation has been reported as a rapid, efficient, and eco-friendly method. asianpubs.orgresearchgate.net Another green synthesis method for this compound utilizes imidazole (B134444) hydrochloride as a catalyst in aqueous ethanol, replacing highly toxic cyanide catalysts and reducing by-product formation. google.com Solvent-free NHC-catalyzed this compound reactions, sometimes proceeding via solid-to-solid conversions, have also been investigated, demonstrating the potential for minimizing solvent use. acs.org
Supramolecular Catalysis (e.g., Cyclodextrins in Water)
Supramolecular catalysis, particularly utilizing cyclodextrins, offers another avenue for green this compound synthesis, especially in aqueous media. midnaporecollege.ac.inresearchgate.netscispace.comresearchgate.netrsc.orgnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior cavity and a hydrophilic exterior, allowing them to form inclusion complexes with organic molecules in water. scispace.comresearchgate.net This encapsulation can influence the reactivity and selectivity of reactions occurring within the cavity. researchgate.net In the context of this compound condensation, cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to catalyze the reaction in water, often in conjunction with catalysts like vitamin B1. researchgate.netscispace.comresearchgate.netrsc.org HP-β-CD has demonstrated high yields in this compound condensation reactions in water and can be recycled. researchgate.netscispace.comresearchgate.netrsc.org Studies on the complexation behavior of cyclodextrins with substrates and intermediates provide insights into the plausible mechanisms of these supramolecularly catalyzed reactions in aqueous environments. scispace.com Cyclodextrins are considered to fulfill many requirements for green chemistry due to their ability to facilitate reactions in water and their potential for recycling. researchgate.net
Synthesis of this compound Derivatives
The derivatization of this compound allows for the creation of compounds with altered chemical and physical properties, expanding their potential applications in various fields, including pharmaceuticals and materials science.
Oxidation Reactions to Produce Benzil (B1666583) and Related Diketones
Oxidation of this compound is a common method for synthesizing benzil (1,2-diphenylethane-1,2-dione), a symmetrical α-diketone. This transformation involves the conversion of the secondary alcohol group in this compound to a ketone. Various oxidizing agents can be employed for this purpose.
Classical methods include the use of concentrated nitric acid. slideshare.netijarsct.co.inlabmonk.comslideshare.net This reaction typically involves heating this compound with nitric acid, often in a water bath, until the evolution of nitrogen oxides ceases. slideshare.netlabmonk.comslideshare.net The benzil product, a yellow solid, can then be isolated and purified, commonly by recrystallization from ethanol. slideshare.netijarsct.co.inlabmonk.com Yields for this method can be high, with reported values around 92%. slideshare.netslideshare.net
Other oxidizing agents have also been explored for the conversion of this compound to benzil. These include copper(II) acetate (B1210297), iron(III) chloride, and even air in the presence of suitable catalysts. wikipedia.orgorgsyn.org The use of heterogeneous catalysts, such as nanocrystalline magnesium oxide (nano-MgO), has been investigated as a greener alternative to homogeneous reagents, offering advantages in terms of product recovery and selectivity. tandfonline.com Studies have shown that nano-MgO is an effective catalyst for the aerobic oxidation of this compound to benzil in acetonitrile. tandfonline.com
Interactive Table 1: Examples of Oxidizing Agents for this compound to Benzil Conversion
| Oxidizing Agent | Conditions | Yield (%) | Notes | Source |
| Concentrated Nitric Acid | Heating on water bath, 1.5 hours | ~92 | Classic method, produces toxic fumes. | slideshare.netslideshare.net |
| Nano-MgO + Air | 100 °C in acetonitrile | High | Green chemistry approach, heterogeneous. | tandfonline.com |
| Copper(II) Acetate | Not specified in snippets | Not specified | Known method. wikipedia.org | wikipedia.org |
| Iron(III) Chloride | Not specified in snippets | Not specified | Inexpensive catalyst. wikipedia.org | wikipedia.org |
| Lanthanum Oxide + NaOH + Air | Reflux in ethanol, 4 hours | Quantitative | Facile conversion, basic conditions. ijitee.org | ijitee.org |
Lanthanum oxide in combination with sodium hydroxide has also been demonstrated as an effective system for the oxidation of this compound to benzil, providing quantitative conversion under basic conditions in ethanol. ijitee.org
Mechanism of Benzil Formation
The mechanism of benzil formation from this compound oxidation can vary depending on the oxidizing agent used. In the case of oxidation with nitric acid, the reaction involves the conversion of the secondary alcohol group to a ketone. ijarsct.co.inlabmonk.com While a detailed step-by-step mechanism for the nitric acid oxidation wasn't fully detailed in the provided snippets, it is described as involving a series of intermediate steps, ultimately resulting in the formation of benzil. ijarsct.co.in One source mentions the potential formation of a hemiketal intermediate. ijarsct.co.in Another source suggests the formation of a cyclic dimeric intermediate followed by the formation of benzil when using nitric acid. ijarsct.co.in
For oxidation catalyzed by bases and transition metals, such as with lanthanum oxide and sodium hydroxide, the presence of the base is anticipated to play a role in the mechanism. ijitee.org
Formation of Schiff Bases from this compound
Schiff bases, compounds containing a C=N (imine or azomethine) group, can be synthesized through the condensation of an aldehyde or ketone with a primary amine. eajournals.orgajol.info this compound, possessing a ketone functionality, can react with primary amines to form Schiff bases. eajournals.orgajol.inforasayanjournal.co.insciencescholar.us
The synthesis typically involves the reaction of this compound with a primary amine in a solvent, such as ethanol, often under reflux conditions. ajol.infosciencescholar.us The reaction may be catalyzed by the addition of a small amount of glacial acetic acid or anhydrous sodium acetate. ajol.infosciencescholar.us The resulting Schiff base product can then be isolated and purified, for instance, by recrystallization. ajol.infosciencescholar.us
Research has explored the synthesis of Schiff bases derived from this compound and various amino acids, such as glycine (B1666218) and 4-amino benzoic acid. eajournals.orgtsijournals.com These Schiff bases can act as ligands and have been used to form complexes with various metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). eajournals.orgajol.inforasayanjournal.co.intsijournals.com The formation of the C=N bond in the Schiff base is typically confirmed by spectroscopic techniques like IR spectroscopy, where a characteristic absorption band appears in the region of 1550-1674 cm⁻¹. rasayanjournal.co.insciencescholar.us
Synthesis of this compound Oxime Derivatives
This compound oxime is a derivative of this compound where the carbonyl group is converted into an oxime functional group (-NOH). ontosight.ai this compound oxime is also known as (1E,2S)-2-hydroxy-1,2-diphenylethanone oxime, indicating its stereochemistry. ontosight.ai
The synthesis of this compound oxime is typically achieved by the reaction of this compound with hydroxylamine (B1172632) or hydroxylamine hydrochloride. ontosight.aigoogle.com This condensation reaction is a classic method for oxime formation. ontosight.ai The reaction is often carried out under reflux conditions in a solvent system like ethanol-water, and may involve the presence of a base such as sodium acetate or anhydrous potassium carbonate. google.com
Controlling the reaction temperature during the oximation of α-benzoin can allow for selective control over the formation of cis-trans isomers of the oxime. sioc-journal.cn These isomers can potentially be separated by techniques like column chromatography. sioc-journal.cn
Further derivatization of this compound oxime can lead to polysubstituted this compound oxime derivatives with more complex structures. google.comgoogle.com A reported method for preparing this compound oxime derivatives involves reacting this compound oxime with a precursor compound in toluene (B28343) at elevated temperatures. google.comgoogle.com The structure of these derivatives can be confirmed using techniques such as ¹H NMR and ¹³C NMR spectroscopy. google.com
Other Derivatization Strategies (e.g., Silylation, Esterification)
Beyond oxidation and oxime formation, this compound can undergo other derivatization reactions, including silylation and esterification.
Silylation reactions involve the introduction of a silyl (B83357) group (containing a silicon atom) into the this compound molecule. This compound can be silylated, for example, by reacting with hexamethyldisilazane (B44280) in the presence of an inorganic acid catalyst like sulfuric acid at elevated temperatures. google.com Cross silyl this compound addition reactions between acylsilanes and aldehydes catalyzed by metal cyanides have also been developed, generating unsymmetrical silylated this compound adducts. nih.govnih.gov
Esterification of this compound involves the reaction of the hydroxyl group with a carboxylic acid or a derivative thereof to form an ester. While direct esterification of this compound was not extensively detailed in the provided snippets, related reactions involving this compound derivatives or occurring in conjunction with this compound condensation were mentioned. For instance, a sequential silyl this compound addition/cyanation/O-acylation reaction has been reported, resulting in the formation of new carbon-carbon bonds and an ester linkage. nih.gov
Furthermore, one-pot cascade reactions involving this compound condensation followed by oxidative cleavage and esterification have been developed for the synthesis of esters from aldehydes. researchgate.netthieme-connect.comresearchgate.net These reactions often utilize N-heterocyclic carbene (NHC) catalysts. researchgate.netthieme-connect.comresearchgate.net For example, an NHC-catalyzed cross-benzoin-esterification sequential reaction has been used to synthesize trifluoromethyl-substituted α,β-unsaturated esters. thieme-connect.comresearchgate.net
Synthesis of Cyclobenzoins via Cyclooligomerization
Cyclobenzoins are macrocyclic compounds formed by the cyclooligomerization of aromatic dialdehydes through a this compound condensation process. rsc.orgrsc.orgresearchgate.netdntb.gov.uaacs.org This reaction is a variation of the classic this compound condensation, which typically involves the dimerization of aldehydes to form α-hydroxyketones. rsc.orgresearchgate.netorganicchemistrytutor.com
Cyclobenzoins are of interest in supramolecular chemistry and materials science due to their internal cavities, which can act as hosts for small molecules, and their potential to form porous materials in the solid state. rsc.orgrsc.orgresearchgate.netacs.org
The cyclooligomerization to form cyclobenzoins can be catalyzed by species like cyanide ions or N-heterocyclic carbenes (NHCs). rsc.orgresearchgate.net Different catalysts can influence the regioselectivity of the cyclooligomerization, leading to different macrocyclic structures. researchgate.net For instance, the NHC-catalyzed preparation of cyclotetrabenzoins derived from various aromatic skeletons has shown different regioselectivity compared to cyanide-catalyzed reactions. researchgate.net Cyclobenzoins can also undergo further derivatization, such as functionalization into heteroacenes. rsc.orgrsc.org
Biomass-Derived this compound Photoinitiators
Research has explored the synthesis of this compound-derived photoinitiators from biomass resources, aiming to develop more sustainable options for applications like free radical polymerization. These biomass-derived photoinitiators have demonstrated effectiveness in promoting polymerization, even under near-visible light irradiation. researchgate.netrsc.orgrsc.org This is a notable advantage compared to conventional benzoins, which typically operate in the near UV region and may require higher concentrations. rsc.org
One approach involves synthesizing this compound-derived photoinitiators from biomass, such as those originating from 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based chemical derived from glucose. google.com This pathway allows for the creation of Type I photoinitiators with structural similarities to traditional this compound. google.com Studies have compared the efficiency of these bio-based photoinitiators with commercially available this compound in model free radical polymerization reactions, such as the polymerization of methyl methacrylate. google.com
Specific research findings highlight the successful synthesis of this compound derived photoinitiators from biomass, which exhibit superior optical properties compared to conventional benzoins based on photophysical data. rsc.orgrsc.org These new photoinitiators are effective under near-visible light, suggesting their potential for energy-efficient curing applications. rsc.orgrsc.org
Further investigations have focused on modifying this compound structures to improve their properties, such as introducing methoxy (B1213986) substituents. For instance, 3',5'-dimethoxythis compound (DMB), a this compound derivative with two methoxy groups, has shown a higher photo-cleavage quantum yield (0.54) compared to this compound (0.35), indicating improved efficiency as a photoinitiator. mdpi.com The introduction of methylthio groups has also been explored to achieve higher molar absorptivity and red-shifted absorption. researchgate.net
Biomass-derived this compound photoinitiators can function as both Type I and Type II photoinitiators for free radical polymerization. rsc.org They have shown efficacy under near-visible light irradiation at lower concentrations than typically required for industrial this compound. rsc.org
Research has detailed the synthesis of distinct sets of biomass-derived this compound photoinitiators. In one set, the benzoyl functionality includes methoxy substituents at both the meta- and para-positions. rsc.org These compounds, in the presence of a co-initiator, are capable of initiating polymerization. rsc.org The mechanism of photopolymerization initiated by these biomass-derived this compound photoinitiators can proceed via both Type I and Type II processes. rsc.org
An example of a synthetic route involves starting from D-glucose, which is converted to HMF. google.com HMF is then transformed into a dialdehyde (B1249045) derivative, which reacts with dithiane-protected benzaldehyde to yield a diol. google.com Subsequent deprotection and oxidation steps lead to bis-keto-alcohol and bis-diketo compounds, which have been investigated for their photoinitiating capabilities and compared to this compound. google.com
Below is an interactive table summarizing some reported comparative data points for this compound and a derivative, based on the search results:
| Compound | Photo-cleavage Quantum Yield | Light Absorption Region | Notes | Source |
|---|---|---|---|---|
| This compound | 0.35 | Near UV | Conventional photoinitiator | mdpi.com |
| 3',5'-Dimethoxythis compound | 0.54 | Not specified | Improved efficiency compared to this compound | mdpi.com |
| Biomass-derived benzoins | Not specified | Near-visible light | Effective at lower concentrations | rsc.org |
Iii. Advanced Spectroscopic and Analytical Techniques for Benzoin Research
Spectroscopic Characterization
Infrared (IR) Spectroscopy for Structural Elucidation and Purity Assessment
Infrared (IR) spectroscopy is a valuable tool for the structural elucidation and purity assessment of organic compounds like benzoin. slideshare.net It works by detecting the vibrational and rotational absorption frequencies of molecules when exposed to IR radiation, providing information on molecular structure and bonding. slideshare.net The IR spectrum of this compound shows characteristic absorption peaks corresponding to its functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) groups. Analysis of the position and intensity of these peaks allows for the identification of this compound and the detection of impurities. slideshare.net
IR spectroscopy can be used to confirm the formation of benzil (B1666583) from this compound by observing the characteristic absorption peaks of benzil, which differ from those of this compound. ijarsct.co.in For example, the carbonyl stretching vibration in benzil appears at a different frequency compared to this compound. ijarsct.co.in Studies have also analyzed the IR spectra of solid this compound to understand its structure and hydrogen bonding, noting that the isotopic ratio ν(OH)/ν(OD) indicates weak intramolecular and intermolecular hydrogen bonds. science.gov Attenuated Total Reflectance (ATR)-IR spectroscopy is a related technique that provides fast, reproducible analysis with minimal sample preparation. slideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and 2D NMR techniques, is a powerful method for the detailed structural elucidation of this compound and its derivatives. scribd.combbhegdecollege.com ¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule based on their chemical shifts, splitting patterns, and integration. slideshare.netscribd.com This allows for the determination of the number and environment of protons in this compound. pnu.edu.ua
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide more comprehensive structural information by showing correlations between nuclei. scribd.comresearchgate.net COSY spectra reveal connectivity between coupled protons through bonds, while HMBC shows correlations between protons and carbons over multiple bonds. scribd.comnih.gov These techniques are used to confirm the connectivity of atoms and the arrangement of functional groups in this compound. scribd.com
NMR spectroscopy has been used in the analysis of this compound and its complexes with metals like chromium and copper, helping to elucidate their complex structures. pnu.edu.ua ¹H NMR spectra provide data that, along with electronic spectra, aid in understanding the coordination chemistry of this compound. pnu.edu.ua For instance, ¹H NMR has been used to analyze the structure of this compound and its metal complexes, showing shifts in signals upon complex formation. pnu.edu.ua
In research on Sumatra this compound resin, ¹H NMR analysis of the crude resin has been combined with HPLC-PDA-ELSD-MS to provide a comprehensive chemical profile and identify major constituents like p-coumaryl cinnamate (B1238496) and sumaresinolic acid. orgprints.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within molecules and can be applied to the study of this compound. UV-Vis spectroscopy measures the absorbance of light in the ultraviolet and visible regions of the spectrum. sielc.com The UV spectrum of this compound shows characteristic absorption maxima that can be used for its identification and quantitative analysis. sielc.comnih.gov For example, this compound in ethanol (B145695) has a maximum absorption at 247 nm. nih.gov
UV-Vis spectroscopy can be used to monitor chemical reactions involving this compound, such as its conversion to benzil. ijarsct.co.in By tracking changes in absorbance at specific wavelengths, the progress of the reaction can be analyzed. ijarsct.co.in UV-Vis spectra can also provide information about the formation of impurities and the kinetics of the reaction. ijarsct.co.in
Studies have utilized UV-Vis spectroscopy to examine the optical properties of this compound derivatives and their complexes. ias.ac.in Changes in the UV-Vis absorption spectra, such as bathochromic shifts, can indicate structural modifications or interactions. ias.ac.in When performing HPLC analysis of this compound, the UV spectrum helps in selecting the appropriate detection wavelength for optimal sensitivity. sielc.com
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. slideshare.net This information is invaluable for identifying this compound and determining its molecular formula. nist.gov MS can also be used to assess the purity of a sample by detecting ions corresponding to impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) is a hyphenated technique widely used for the qualitative and quantitative analysis of components in complex mixtures, including those found in this compound resin. researchgate.netsemanticscholar.orgnih.gov GC-MS has been successfully applied to determine the botanical origin of Sumatra this compound and identify compounds like lupeol. researchgate.net Static Headspace-Mass Spectrometry (HS-MS) has also been used to differentiate between Siam and Sumatra this compound gums based on their volatile profiles and characteristic ionic masses. researchgate.net
MS is also used in conjunction with liquid chromatography (LC-MS) for the comprehensive analysis of less volatile compounds. orgprints.org HPLC-PDA-ELSD-MS has been employed to analyze the chemical profile of Sumatra this compound resin, leading to the identification of numerous constituents. orgprints.org
Near-Infrared Reflectance Spectroscopy (NIR)
Near-Infrared Reflectance Spectroscopy (NIR) is a spectroscopic method used for the qualitative and quantitative evaluation of substances based on their absorption spectrum in the near-infrared range (typically 750-2500 nm). pmda.go.jp NIR absorption arises from harmonic overtones and combination tones of fundamental vibrations, primarily involving C-H, O-H, and N-H bonds. pmda.go.jp
NIR spectroscopy is a rapid and non-destructive analytical method. pmda.go.jp It has been used, along with PTR-ToF-MS and FT-IR, to distinguish different types of this compound resins. researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.net While absorption in the NIR range is weaker than in the mid-infrared, NIR light can penetrate deeper into solid samples, making it suitable for analyzing solid this compound samples. pmda.go.jp NIR spectroscopy has found recognition in monitoring chemical reactions and can be used in industrial process control due to its speed and sensitivity. rsc.org
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a technique used for the real-time measurement of volatile organic compounds (VOCs). It involves the soft ionization of VOCs by proton transfer from hydronium ions, followed by separation and detection of the ions by time-of-flight mass spectrometry.
PTR-ToF-MS has been applied in the analysis of this compound resins, particularly for distinguishing between different types of resins based on their volatile profiles. researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.net This technique allows for the detection and identification of volatile components in the headspace of this compound samples, providing a "fingerprint" that can be used for classification and authenticity assessment. researchgate.net The classification of this compound gums using PTR-ToF-MS can be based on specific ionic masses that differentiate between varieties like Siam and Sumatra this compound. researchgate.net
Fourier-Transform Infrared Spectroscopy (FT-IR)
Fourier-Transform Infrared Spectroscopy (FT-IR) is an advanced form of IR spectroscopy that provides high-resolution spectra and improved signal-to-noise ratio compared to dispersive IR. scribd.com Like traditional IR, FT-IR is used for identifying functional groups and elucidating the structure of organic compounds. slideshare.net
FT-IR spectroscopy has been used in the study of this compound and its reactions. For instance, time-resolved FT-IR spectroscopy has been employed to investigate the photochemical reaction of this compound caged compounds, allowing for the detection and identification of intermediate species and products. ustc.edu.cnustc.edu.cnaip.org This technique can provide spectral evidence to support proposed reaction mechanisms. ustc.edu.cnustc.edu.cn
FT-IR has also been used in the characterization of metal complexes synthesized from this compound, confirming the presence of specific bonds and aiding in structural determination. pnu.edu.uaresearchgate.net Along with NIR and PTR-ToF-MS, FT-IR has been utilized to distinguish between different this compound resins. researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.net
Advanced Analytical Techniques for Origin and Authenticity Assessment
Ensuring the origin and authenticity of this compound resin is critical for quality control and preventing adulteration. Several advanced analytical techniques are employed to achieve this, providing insights into the geographical source and botanical origin of the resin.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS)
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is a powerful technique used to determine the stable isotope ratios of individual compounds within a complex mixture. This method is particularly valuable for assessing the authenticity and origin of natural products like this compound resin because the isotopic composition of elements (such as carbon, hydrogen, oxygen, and nitrogen) in plant metabolites is influenced by factors like geographical location, climate, and metabolic pathways fmach.itthermofisher.com.
The GC-IRMS system couples a gas chromatograph with an isotope ratio mass spectrometer. After chromatographic separation, individual compounds are converted into simple gases (e.g., CO2 for carbon, H2 for hydrogen) through combustion or pyrolysis thermofisher.comcaltech.edu. The IRMS then measures the ratio of rare to abundant isotopes (e.g., ¹³C/¹²C, ²H/¹H) in these gases with high precision fmach.itcaltech.edu.
Research has demonstrated the utility of GC-C/P-IRMS for analyzing key components of this compound balsam, such as (E)-cinnamic acid, vanillin, and benzoic acid, to differentiate between synthetic and natural origins researchgate.net. A study investigating these compounds in synthetic, natural, and Sumatra this compound balsam samples showed clear distinctions in their stable isotope ratios (δ¹³CV-PDB and δ²HV-SMOW values) researchgate.net. For instance, synthetic samples exhibited δ¹³CV-PDB values ranging from -26.9 to -31.1‰ and δ²HV-SMOW values from 42 to 83‰, which were distinctly different from authentic samples with values varying from -29.8 to -41.6‰ and -19 to -156‰, respectively researchgate.net. This isotopic difference allowed for the clear differentiation of synthetic and natural sources and the identification of adulteration in commercial Sumatra this compound balsam samples researchgate.net.
Table 1: Isotopic Ratios of Key Compounds in this compound Samples (Illustrative Data based on Search Results)
| Compound | Origin | δ¹³CV-PDB (‰) | δ²HV-SMOW (‰) |
| (E)-Cinnamic Acid | Synthetic | -26.9 to -31.1 | 42 to 83 |
| (E)-Cinnamic Acid | Natural | -29.8 to -41.6 | -19 to -156 |
| Vanillin | Synthetic | -26.9 to -31.1 | 42 to 83 |
| Vanillin | Natural | -29.8 to -41.6 | -19 to -156 |
| Benzoic Acid | Synthetic | -26.9 to -31.1 | 42 to 83 |
| Benzoic Acid | Natural | -29.8 to -41.6 | -19 to -156 |
The high precision and sensitivity of IRMS make it a valuable tool for flavor authenticity and traceability, requiring only small sample sizes fmach.itresearchgate.net.
DNA Barcoding for Botanical Origin Determination
DNA barcoding is a molecular technique that utilizes short, standardized DNA sequences to identify and differentiate species. This method is particularly useful for determining the botanical origin of plant materials, including resins like this compound, especially when morphological identification is challenging due to processing or adulteration researchgate.netnih.gov.
The process typically involves extracting DNA from the plant material, amplifying specific DNA regions (barcodes) using polymerase chain reaction (PCR), and sequencing these amplified regions. The resulting DNA sequences are then compared to a reference database of known species barcodes for identification nih.govwordpress.com.
For Styrax species, the source of this compound resin, several DNA regions have been explored as potential barcodes. Studies have investigated chloroplast DNA regions like ycf1b, trnT-trnL, matK, and rbcL, as well as the nuclear ribosomal internal transcribed spacer (ITS) region, for their ability to discriminate between different Styrax species nih.govmdpi.com. While some regions like matK and rbcL have shown promise, challenges exist in achieving universal discrimination across all Styrax species due to genetic diversity and potential for hybridization nih.govmdpi.com.
Despite these challenges, DNA barcoding has been successfully applied to evaluate the species of commercially available this compound. One study using the ITS2 barcode region found that samples primarily originated from Styrax tonkinensis and Styrax japonicus. researchgate.netresearchgate.net. This research also detected the presence of plant tissues from other genera mixed in some samples, indicating adulteration researchgate.netresearchgate.net. The ability to extract DNA even from semi-petrified resin containing bark residues highlights the potential of this technique for authenticating processed or aged this compound samples researchgate.netresearchgate.net.
Table 2: DNA Barcode Regions Used in Styrax Species Identification
| DNA Region | Type of DNA | Potential for Discrimination | Reference(s) |
| ycf1b | Chloroplast | Potential candidate | mdpi.com |
| trnT-trnL | Chloroplast | Potential candidate | mdpi.com |
| matK | Chloroplast | Explored, some success | nih.govmdpi.com |
| rbcL | Chloroplast | Explored, some success | nih.govmdpi.com |
| ITS (ITS2) | Nuclear | Successfully used | researchgate.netresearchgate.net |
DNA barcoding provides a rapid and robust method for species identification, complementing traditional methods and helping to combat food and herbal product fraud nih.govmerieuxnutrisciences.com.
Quality Control Indicators (e.g., Total Ash, Loss-on-Drying, Alcohol-Insoluble Matter)
Pharmacopoeias and quality control standards for this compound resin include various physical and chemical parameters to assess its purity and quality. These indicators help detect potential adulteration and ensure consistency in the material. Common quality control tests include the determination of total ash, loss-on-drying, and alcohol-insoluble matter nih.govresearchgate.netpharmacophorejournal.com.
Total Ash: This test measures the total inorganic residue remaining after incineration of the this compound sample. A high ash content can indicate the presence of inorganic impurities or adulterants such as sand, soil, or other mineral matter pharmacophorejournal.compmda.go.jp. Pharmacopoeial standards specify maximum limits for total ash content, which can vary depending on the type of this compound (e.g., Siam or Sumatra) nih.govfao.org. For instance, standards might specify a total ash limit of not more than 2.0% researchgate.netfao.org.
Loss-on-Drying: This parameter determines the amount of volatile matter, primarily water and essential oils, lost when the this compound sample is dried under specified conditions. High loss-on-drying values can indicate excessive moisture content or the presence of volatile adulterants pharmacophorejournal.compmda.go.jp. Standards typically set maximum percentages for loss-on-drying nih.govfao.org. For Benzoe tonkinensis (Siam this compound), a limit of not more than 5.0% loss-on-drying has been reported fao.org.
Alcohol-Insoluble Matter: This test measures the proportion of the this compound sample that does not dissolve in alcohol (typically ethanol). A higher percentage of alcohol-insoluble matter can suggest the presence of insoluble adulterants like gums (e.g., dammar gum), waxes, or other foreign organic matter researchgate.netpharmacophorejournal.com. Pharmacopoeial standards often specify a maximum percentage for alcohol-insoluble matter researchgate.netpharmacophorejournal.com.
These quality control indicators, along with other tests like acid-insoluble ash and content determination of key chemical constituents (such as benzoic acid and cinnamic acid), are essential for evaluating the purity and quality of this compound resin in accordance with established pharmacopoeial guidelines nih.govresearchgate.netpharmacophorejournal.comfao.org.
Table 3: Examples of Quality Control Standards for this compound (Illustrative based on Search Results)
| Quality Indicator | Standard (Example for Benzoe tonkinensis/Siam this compound) | Reference(s) |
| Total Ash | Not more than 2.0% | researchgate.netfao.org |
| Loss-on-Drying | Not more than 5.0% | fao.org |
| Alcohol-Insoluble Matter | Specified limits exist in pharmacopoeias | researchgate.netpharmacophorejournal.com |
Note: Specific limits for quality control indicators can vary depending on the pharmacopoeia (e.g., European Pharmacopoeia, USP, Chinese Pharmacopoeia) and the type of this compound (Siam or Sumatra). Data presented here is illustrative.
These traditional quality control methods, while not providing detailed molecular or genetic information, are fundamental for initial assessment and ensuring compliance with basic purity requirements.
Iv. Computational and Theoretical Studies of Benzoin
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical studies, particularly using methods like Density Functional Theory (DFT), have been extensively applied to investigate the mechanisms of benzoin condensation and related reactions. These studies aim to map the potential energy surface of the reaction, identifying intermediates and transition states, and calculating their relative energies. This allows for a detailed understanding of the reaction pathway and the factors influencing its rate and selectivity.
Computational studies have provided evidence supporting the widely accepted Breslow mechanism for the this compound condensation, which involves the formation of a key enaminol intermediate, known as the Breslow intermediate. rsc.orgacs.orgresearchgate.net The mechanism typically involves the nucleophilic attack of an N-heterocyclic carbene (NHC) or cyanide catalyst on an aldehyde, followed by proton transfer to form the Breslow intermediate. acs.orgresearchgate.net This intermediate then acts as a nucleophile, attacking a second aldehyde molecule to form the this compound product. acs.org
Quantum mechanical calculations have also been used to investigate alternative or competing mechanistic pathways, such as single electron transfer processes. researchgate.net
Transition-State Geometries and Energy Calculations
A crucial aspect of quantum mechanical studies is the characterization of transition states. Transition states represent the highest energy points along a reaction pathway, and their structures and energies provide insights into the activation barriers and reaction rates. researchgate.net Computational methods allow for the optimization of transition-state geometries and the calculation of their energies with various levels of theory and basis sets. nih.govnsf.gov
For instance, studies on the cyanide-catalyzed this compound condensation have identified multiple transition state structures along the reaction pathway. researchgate.netmdpi.com The formation of Lapworth's cyanohydrin intermediate has been identified as a key step, and computational studies have characterized the transition states associated with its formation and subsequent reactions. researchgate.netmdpi.comnih.gov The calculated Gibbs free energies of activation for these transition states provide information about the rate-determining steps of the reaction. mdpi.com
In NHC-catalyzed this compound condensations, computational studies have focused on the transition states involved in the formation of the Breslow intermediate and the subsequent carbon-carbon bond formation step. nih.govnsf.govresearchgate.net These studies have employed methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) with combinations of DFT and semi-empirical methods to optimize transition-state geometries and calculate energies. nih.gov
Data on calculated relative energies of transition states can be presented in tables to compare different pathways or catalyst effects. For example, relative energies of diastereomeric transition states in asymmetric this compound condensations have been calculated to understand stereoselectivity. nih.gov
Elucidation of Stereoselection Origins
Computational studies are powerful tools for elucidating the origins of stereoselection in asymmetric this compound reactions catalyzed by chiral catalysts, such as chiral thiazolium and triazolium salts or chiral NHCs. nih.govnsf.gov By calculating the energies of transition states leading to different stereoisomers, researchers can determine the energetically favored pathway and rationalize the observed enantioselectivity or diastereoselectivity. nih.govnsf.gov
These studies often involve examining the non-covalent interactions, steric repulsions, and electronic effects in the transition states that stabilize one pathway over another. nsf.govresearchgate.net For instance, computational studies have explored how the substituents on the catalyst and the substrates influence the geometry of the transition state and, consequently, the stereochemical outcome. nih.govnsf.gov Intramolecular hydrogen bonding and π-stacking interactions have been identified as factors contributing to stereoselection in certain NHC-catalyzed cross-benzoin reactions. nsf.govnih.gov
Computational predictions of stereoselectivity can be correlated with experimental results to validate the computational models and gain deeper insights into the factors controlling asymmetry. nih.govnsf.gov
Density Functional Theory (DFT) Applications in this compound Chemistry
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of computational cost and accuracy for many chemical systems. researchgate.net DFT has been extensively applied to various aspects of this compound chemistry, including reaction mechanisms, electronic structure analysis, and prediction of reactivity. researchgate.netnih.govacs.orgnih.govmdpi.commdpi.comacs.org
DFT calculations allow for the investigation of the electronic properties of molecules involved in this compound reactions, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces. researchgate.netnih.govmdpi.com These properties can provide insights into the reactivity and interaction sites of the molecules. For example, the energies of the HOMO and LUMO can be related to a molecule's ionization potential and electron affinity, which are indicators of its electron-donating and electron-accepting abilities. researchgate.net
DFT has been employed to study the mechanism of both cyanide-catalyzed and NHC-catalyzed this compound condensations, providing details about the energy profiles and transition states. researchgate.netnsf.govnih.govacs.orgacs.org Different DFT functionals and basis sets have been tested and used to achieve reliable results for these systems. nih.govnsf.govresearchgate.netnih.gov
Prediction of Chemoselectivity
DFT calculations have proven valuable in predicting and understanding chemoselectivity in cross-benzoin reactions, where multiple products can potentially form from the reaction of two different aldehydes or an aldehyde and a ketone. researchgate.netnih.govmdpi.comacs.orgresearchgate.net By calculating the activation barriers for the formation of different possible products, DFT can predict which pathway is kinetically favored. nih.govresearchgate.net
Studies have shown that the relative rates of NHC adduct formation with different aldehydes can influence chemoselectivity. nih.govresearchgate.net DFT calculations can help to quantify the energy differences associated with the initial attack of the NHC on different carbonyl compounds. nih.govresearchgate.net Furthermore, the stability of intermediates and transition states involved in the subsequent steps, such as carbon-carbon bond formation, also plays a significant role in determining the preferred product. nih.gov
DFT studies have explored the factors that lead to high chemoselectivity in reactions between aromatic and aliphatic aldehydes or between aldehydes and ketones catalyzed by specific NHCs. nih.govmdpi.comresearchgate.net These studies often highlight the interplay between kinetic and thermodynamic control in determining the final product distribution. nsf.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques encompass a range of computational methods used to study the structure, dynamics, and interactions of molecules. These methods can complement quantum mechanical calculations by providing insights into larger systems, conformational preferences, and the influence of the environment (e.g., solvent effects). upc.edu
Molecular modeling can involve techniques such as molecular mechanics (MM), which uses classical physics to approximate the potential energy of a system, and molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time. upc.edu These methods are particularly useful for studying the conformational landscape of molecules and their interactions with catalysts or other molecules. upc.eduacs.orgnih.gov
Conformational Analysis of this compound and its Derivatives
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. upc.eduacs.orgnih.gov For flexible molecules like this compound, understanding their preferred conformations is important as it can influence their reactivity and interactions. Molecular modeling techniques, including conformational searches and energy minimization using force fields or quantum mechanical methods, are used for this purpose. acs.orgnih.gov
Studies on this compound have identified different stable conformers, including cis and trans isomers, which differ in the orientation of the hydroxyl and carbonyl groups. researchgate.netresearchgate.net Computational studies have shown that the cis isomer is often stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. researchgate.netresearchgate.net The relative stability of these conformers can be influenced by the solvent environment. researchgate.netnih.gov
Molecular modeling can also be used to study the conformational preferences of this compound derivatives and how modifications to the structure affect the conformational landscape. mdpi.com This information can be relevant for understanding the behavior of these compounds in various chemical processes, including their use as photoinitiators. mdpi.com
Data from conformational analysis, such as the relative energies of different conformers and the presence of intramolecular interactions, can be presented in tables or visualized through molecular graphics. researchgate.netresearchgate.net
Prediction of Spectroscopic Properties
Computational chemistry techniques, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely employed to predict the spectroscopic properties of this compound and its derivatives. These predictions aid in the interpretation of experimental spectra and the elucidation of molecular structure and behavior.
Studies have utilized DFT calculations to determine the structure and vibrational modes and frequencies for the ground state of this compound derivatives, such as this compound diethyl phosphate (B84403) (BDP). hku.hk These calculations help in assigning vibrational bands observed in experimental Raman and Infrared (IR) spectra. hku.hkresearchgate.net For instance, DFT results have been used to assign vibrational bands in the resonance Raman spectra of BDP, revealing that modes showing strong enhancement are primarily related to the benzoinyl moiety, particularly the acetophenone (B1666503) subgroup. hku.hkacs.org The calculated vibrational frequencies are often scaled to better match experimental values. acs.org
Theoretical studies on this compound have also explored its conformational properties and their influence on vibrational spectra. researchgate.netresearchgate.net Calculations have identified stable conformers, such as the cis and trans isomers, with the cis isomer being more favorable due to an intramolecular OH⋯O hydrogen bond. researchgate.netresearchgate.net The calculated vibrational frequencies for these conformers can be compared with experimental IR spectra to confirm the prevalent conformation in different environments. researchgate.net
TD-DFT calculations are instrumental in predicting the UV-Vis absorption spectra of this compound and its related compounds. mdpi.commdpi.com These calculations can simulate electronic transitions from the ground state to excited states, providing information about absorption wavelengths and oscillator strengths. mdpi.com For example, TD-DFT calculations have been used to simulate the UV-Vis spectrum of 3',5'-dimethoxythis compound (DMB), a this compound derivative, showing excellent agreement with experimental transient absorption spectra and aiding in the assignment of transient species. mdpi.comhku.hk Computational studies indicate that electronic transitions in this compound derivatives can correspond to nπ* and ππ* states, which are relevant to their photochemical behavior. hku.hkacs.org
Furthermore, computational methods are applied to study the spectroscopic properties of this compound in different environments, such as in solution or interacting with other molecules. DFT has been used to model hydrogen bonding interactions between this compound and polymeric sorbents, predicting IR wavenumber shifts caused by these interactions. acs.org
While specific detailed data tables for this compound's predicted spectroscopic properties across various methods and states were not extensively available in the search results for direct extraction into comprehensive tables here, the research highlights the types of data predicted and their application. Generally, computational studies in this area report:
Vibrational Frequencies: Calculated IR and Raman frequencies (in cm⁻¹) for different vibrational modes, often with assignments based on atomic displacements.
Electronic Transitions: Predicted excitation energies (in eV) and wavelengths (in nm) for electronic transitions, along with oscillator strengths and contributions from molecular orbitals (e.g., HOMO to LUMO transitions). mdpi.com
Conformational Energies: Relative energies (e.g., in kcal/mol) of different conformers, which influence the observed spectra. researchgate.netresearchgate.net
These predicted spectroscopic parameters are crucial for understanding this compound's photochemical reactions, its behavior as a photoinitiator, and its interactions in various chemical systems. hku.hkacs.orgmdpi.comhku.hk
Data Table Example (Illustrative - Based on general findings, specific numerical data for this compound itself was limited in snippets):
While a comprehensive table of predicted spectroscopic data for this compound from a single source was not available, the following table illustrates the type of data that computational studies predict for molecules like this compound, drawing upon the findings regarding vibrational frequencies and electronic transitions.
| Spectroscopic Property | Computational Method | Basis Set | Predicted Value(s) (Illustrative) | Corresponding Experimental Value (Illustrative) | Assignment/Description (Illustrative) | Source Type (Illustrative) |
| Vibrational Frequency | DFT (e.g., B3LYP) | 6-31+G(d,p) | ~1700 cm⁻¹ | ~1680-1700 cm⁻¹ | C=O stretching | Research Paper |
| Vibrational Frequency | DFT (e.g., B3LYP) | 6-31+G(d,p) | ~1590 cm⁻¹ | ~1580-1600 cm⁻¹ | Aromatic C=C stretching | Research Paper |
| Electronic Transition | TD-DFT (e.g., B3LYP) | 6-311+g(d,p) | ~330 nm (S₁ state) | ~334 nm | nπ* transition | Research Paper |
| Electronic Transition | TD-DFT (e.g., B3LYP) | 6-311+g(d,p) | ~470 nm (S₁ state) | ~480 nm | ππ* transition | Research Paper |
| Conformational Energy | DFT (e.g., B3LYP) | 6-31+G(d,p) | Cis more stable by ~3.4 kcal/mol | - | Relative energy of conformers | Research Paper |
Computational studies involving NMR spectroscopy for this compound often focus on rationalizing stereoselectivity in reactions involving this compound, rather than predicting the NMR spectra of this compound itself. ed.govacs.orgacs.org These studies might use computational models to understand the conformational preferences and transition states that influence the stereochemical outcome, which is then analyzed experimentally using NMR. ed.govacs.org
V. Applications of Benzoin in Advanced Chemical Synthesis and Materials Science
Benzoin as a Precursor in Organic Synthesis
This compound's structure makes it a versatile precursor for synthesizing a range of organic molecules. Its reactivity allows for participation in various reactions leading to complex structures.
Synthesis of Pharmaceuticals (e.g., Oxaprozin, Ditazole, Phenytoin)
This compound is utilized in the synthesis of several pharmaceutical compounds. Notably, it plays a role in the preparation of drugs such as oxaprozin, ditazole, and phenytoin (B1677684) wikipedia.orgmathisfunforum.comrxmarine.com. The synthesis of phenytoin, an antiepileptic drug, often involves the oxidation of this compound to benzil (B1666583) (1,2-diphenylethanedione), followed by cyclization with urea (B33335) rsc.orgresearchgate.net. Green synthesis routes for phenytoin utilizing this compound condensation catalyzed by vitamin B1 and cyclodextrins in water have also been explored rsc.org.
Building Block for Complex Aromatic Compounds
As an α-hydroxy ketone with aromatic rings, this compound serves as a fundamental building block for constructing more complex aromatic structures atamankimya.com. The this compound condensation itself is a key carbon-carbon bond-forming reaction that couples aromatic aldehydes, laying the groundwork for more elaborate molecular architectures testbook.combyjus.com. Oxidation of this compound yields benzil, another important intermediate in organic synthesis chemicalbook.com.
Synthesis of Heterocyclic Compounds
This compound and the this compound condensation reaction are important in the synthesis of various heterocyclic compounds testbook.comwikipedia.orgrxmarine.comchemistrylearner.com. The reaction is helpful in extending the aliphatic form of aldehydes and is used to create these cyclic structures containing atoms other than carbon within the ring testbook.comwikipedia.orgchemistrylearner.com. For instance, this compound can react with compounds like urea and aniline (B41778) to produce oxazole (B20620) and imidazole (B134444) derivatives, which are of interest in medicinal chemistry chemicalbook.com.
Role in Polymer Chemistry and Material Science
This compound is significantly utilized in polymer chemistry and materials science, primarily due to its photochemical properties.
Degassing Agent in Powder Coating Formulations
This compound is widely utilized as a degassing agent in powder coating formulations globally pcimag.comsvcoating.com. Its primary function is to eliminate pinhole defects in the cured coating film by facilitating the release of trapped air bubbles during the melting process svcoating.comulprospector.com. Despite its widespread use for over two decades, the precise mechanism by which this compound acts as a degassing agent is not fully understood pcimag.com. It is known to lower the melt viscosity and surface tension of powder coatings, although the effect on viscosity is relatively small at typical usage concentrations pcimag.com. While other additives may be more effective at reducing surface tension, they are less effective as air-release agents, suggesting that surface tension reduction alone does not entirely explain this compound's effectiveness pcimag.com. This compound melts during the curing process, chemically scavenging oxygen and promoting the dissolution of gases into the resin chemienterprises.in. This action minimizes bubble formation chemienterprises.in. Typical incorporation levels of this compound in powder coating formulations range from 0.3 to 1.5% of the total formulation weight to reduce or eliminate pinholes chemienterprises.in. However, the dosage needs careful control, especially in white or off-white coatings, as over-baking can lead to yellowing due to the conversion of this compound to benzil svcoating.comtianswax.com. For general color coatings, a minimum addition of 0.2% is recommended, while for white and off-white coatings, the addition should not exceed 0.2% if over-baking is a possibility tianswax.com. In darker systems, the maximum addition can be up to 0.8% tianswax.com. The degassing properties of this compound can potentially be enhanced by incorporating auxiliary additives tianswax.com.
Applications in Polyester (B1180765), Polyurethane, and Alkyd Resin Production
While the search results did not provide direct, detailed information specifically on the application of this compound itself within the production processes of polyester, polyurethane, and alkyd resins as outlined, the context of these resins' production and the use of additives like this compound in related coating applications can be discussed based on the provided information.
Polyester resins are typically formed through the polycondensation of dicarboxylic acids (or their anhydrides) and polyhydric alcohols purplan.coma2hosted.com. Alkyd resins are modified polyester resins produced by reacting polyols with phthalic anhydride (B1165640) and fatty acids purplan.coma2hosted.comnih.gov. Polyurethane resins are formed by the reaction of a polyalcohol (polyol) and an organic di-isocyanate a2hosted.comgoogleapis.com.
This compound is mentioned as an additive in solvent-type thermosetting paint containing polyester resin google.com. This suggests a potential role, possibly related to flow or surface properties, in such formulations. Given its use as a degassing agent in powder coatings (which can be based on polyester resins purplan.com), a similar function in other resin-based coating systems is plausible, though not explicitly detailed in the search results for liquid formulations or the resin synthesis itself.
Interactive Data Table: Typical this compound Concentration Ranges in Powder Coatings
| Application | Typical Concentration Range (% by weight) | Notes |
| Powder Coating (General) | 0.3 - 1.5 | To reduce or eliminate pinholes chemienterprises.in |
| Powder Coating (White/Off-white) | ≤ 0.2 | To avoid yellowing upon over-baking tianswax.com |
| Powder Coating (Dark) | ≤ 0.8 | Higher limit due to less visible yellowing tianswax.com |
Supramolecular Chemistry and Porous Materials
This compound and, more notably, cyclobenzoins, which are macrocyclic compounds derived from the this compound condensation of aromatic dialdehydes, are significant in supramolecular chemistry and the creation of porous materials rsc.orgrsc.orgresearchgate.net. Cyclobenzoins possess internal cavities that make them interesting as solution-phase supramolecular hosts rsc.orgrsc.orgresearchgate.net. Their crystal packing can also align these cavities to form potentially useful pores in the solid state rsc.orgrsc.orgresearchgate.net.
Cyclobenzoins as Supramolecular Hosts
Cyclobenzoins, such as cyclotetrathis compound, are shape-persistent macrocycles with potential as supramolecular hosts researchgate.netchemrxiv.orgacs.org. Their roughly square-shaped cavities can include small molecular guests chemrxiv.org. Studies have shown that cyclotetrathis compound esters can host terminal triple bonds of alkynes and nitriles within their cavities, with favorable interactions occurring between the π-clouds of the triple bonds and the aromatic walls of the cyclothis compound skeleton researchgate.netchemrxiv.org. This binding is selective for aliphatic nitriles and terminal alkynes over their aromatic counterparts researchgate.netchemrxiv.org. Expanded cyclotetrabenzoins, derived from larger aromatic skeletons like biphenyl, naphthalene, and tolane, have also been synthesized, possessing larger cavities than the parent cyclotetrathis compound and are being investigated for their use as supramolecular hosts chemrxiv.org. Cyclotrithis compound, a cone-shaped macrocycle, also presents a cuplike cavity and convergently oriented C-H bonds, suggesting its potential as a platform for supramolecular chemistry studies uh.edu.
Interactive Data Table: Cyclothis compound Cavity Properties
| Cyclothis compound Type | Cavity Shape | Hosting Capability | Notes |
| Cyclotetrathis compound Esters | Roughly square | Terminal alkynes and nitriles researchgate.netchemrxiv.org | Selective for aliphatic guests; interactions with π-clouds researchgate.netchemrxiv.org |
| Expanded Cyclotetrabenzoins | Larger than parent | Under investigation chemrxiv.org | Derived from larger aromatic skeletons chemrxiv.org |
| Cyclotrithis compound | Cone-shaped | Potential for supramolecular studies uh.edu | Features cuplike cavity and convergent C-H bonds uh.edu |
Optoelectronic Materials and Graphene Defect Models
Cyclobenzoins and their derivatives are relevant as precursors to optoelectronic materials and as models for graphene defects rsc.orgrsc.orgresearchgate.netchemrxiv.orgacs.org. Well-established derivatization chemistry allows for their rapid functionalization into heteroacenes, which serve these purposes rsc.orgrsc.orgresearchgate.net. Heterocyclic cyclothis compound condensates are of interest as models for heteroatom-doped and curved graphene fragments rsc.org. Reduced benzoins, known as hydrobenzoins, have been explored as precursors to materials with non-linear optical (NLO) properties rsc.org. Cyclobenzoins offer promise as components of optoelectronic materials chemrxiv.orgacs.org.
Interactive Data Table: Cyclothis compound Applications in Materials Science
| Application Area | Role of Cyclobenzoins/Benzoins | Specific Examples/Properties |
| Optoelectronic Materials | Precursors, components | Functionalization into heteroacenes; potential NLO properties rsc.orgresearchgate.netchemrxiv.orgacs.org |
| Graphene Defect Models | Models for doped and curved graphene fragments | Heterocyclic cyclothis compound condensates rsc.org |
| Porous Materials | Building blocks for porous molecular crystals chemrxiv.org | Cyclotetrathis compound assembly into hydrogen-bonded nanotubes chemrxiv.org |
Vi. Research on Naturally Occurring Benzoin Resins Styrax Species
Phytochemistry of Benzoin Resins
This compound resin is a complex mixture of organic compounds. nih.gov Its composition varies depending on the species of Styrax from which it is harvested, leading to different commercial varieties, primarily Siam this compound and Sumatra this compound. fao.org
Phytochemical analyses have identified numerous constituents within this compound resin. nih.gov The primary classes of compounds include balsamic acid esters, lignans (B1203133), and terpenoids. nih.govsemanticscholar.orgresearchgate.net Sumatra this compound, for instance, contains free balsamic acids (both cinnamic and benzoic) and their esters, alongside triterpenic acids such as siaresinolic acid and sumaresinolic acid. csjmu.ac.inijcrr.com Lignans found in this compound include benzofuran (B130515) lignans and tetrahydrofuranoid lignans. researchgate.net In total, as many as 63 distinct chemical constituents have been isolated and identified from the resin. nih.govsemanticscholar.org
| Compound Class | Examples | Reference |
|---|---|---|
| Balsamic Acid Esters | Coniferyl Benzoate (B1203000), Benzyl (B1604629) Benzoate, Cinnamyl Cinnamate (B1238496), Coniferyl Cinnamate | nih.govfao.orgresearchgate.net |
| Lignans | Benzofuran Lignans, Tetrahydrofuranoid Lignans, Pinoresinol | researchgate.netiscientific.org |
| Terpenoids | Siaresinolic Acid, Sumaresinolic Acid, Oleanonic Acid, Betulonic Acid | csjmu.ac.inijcrr.commdpi.com |
The most abundant and crucial constituents of this compound are benzoic acid, cinnamic acid, and their various derivatives. nih.goviscientific.org The relative proportions of these components are a key distinguishing feature between the two main commercial types of this compound. nih.gov
Siam this compound (from Styrax tonkinensis) is characterized by a high concentration of benzoic acid and its esters. nih.govfao.org The major constituent is coniferyl benzoate, which can make up a significant portion of the resin. ijcrr.comnuph.edu.ua Free benzoic acid is also a key component. researchgate.net
Sumatra this compound (from Styrax this compound and Styrax paralleloneurum) predominantly contains cinnamic acid and its esters, with the amount of cinnamic acid often being double that of benzoic acid. nih.govcsjmu.ac.innuph.edu.ua Key components include free cinnamic acid, coniferyl cinnamate, and cinnamyl cinnamate. fao.orgcsjmu.ac.inresearchgate.net
Vanillin is also present in trace amounts in both types, contributing to the characteristic vanilla-like aroma, which is more pronounced in the Siam variety. fao.orgcsjmu.ac.inresearchgate.net
| This compound Type | Primary Acid | Key Derivatives | Reference |
|---|---|---|---|
| Siam this compound | Benzoic Acid | Coniferyl Benzoate, Benzyl Benzoate | nih.govfao.orgresearchgate.net |
| Sumatra this compound | Cinnamic Acid | Coniferyl Cinnamate, Cinnamyl Cinnamate, Phenylpropyl Cinnamate | nih.govcsjmu.ac.inresearchgate.net |
This compound resin is composed of both volatile and non-volatile fractions. nih.gov
Volatile Compounds: The aromatic character of this compound is due to its volatile components. These primarily include benzoic acid, cinnamic acid, and their derivatives like benzyl alcohol, vanillin, and various esters. nih.govresearchgate.netresearchgate.net These compounds are responsible for the resin's use in perfumery and incense. primaryinfo.com
Nonvolatile Compounds: The non-volatile portion of the resin is dominated by triterpenoids and lignans. nih.gov These larger molecules contribute to the resin's physical properties and include compounds like siaresinolic acid and sumaresinolic acid. csjmu.ac.inresearchgate.net
Research has identified specific compounds in this compound that can serve as unique markers for identification. Coniferyl benzoate has been highlighted as an excellent and distinctive fluorescent biomarker for Siam this compound. researchgate.net This allows for the analytical differentiation of Siam this compound from other resins, such as Sumatra this compound, using techniques like high-performance liquid chromatography (HPLC) coupled with fluorimetric detection. researchgate.net
Standardization and Quality Control of this compound Resins
The standardization and quality control of this compound resins are critical due to significant chemical variability and the prevalence of adulteration in the commercial market. nih.govpharmacophorejournal.com A variety of analytical techniques are employed to ensure the identity, purity, and quality of the resin. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for both qualitative and quantitative analysis of this compound's constituents. nih.govresearchgate.netnih.gov Other advanced methods, including near-infrared reflectance spectroscopy (NIR), proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS), and Fourier-transform infrared spectroscopy (FT-IR), have also been applied to differentiate between various types of resins. nih.govnih.govresearchgate.net
Compendial Testing Methods
Official pharmacopoeias provide standardized methodologies for the quality assessment of this compound. These compendial tests establish definitive qualitative and quantitative values to ensure quality and reproducibility. pharmacophorejournal.com For example, the European Pharmacopoeia employs morphological examination and thin-layer chromatography to distinguish between Siam and Sumatra this compound. nih.gov The Indian Pharmacopoeia outlines several specific tests for standardization. pharmacophorejournal.com
Key compendial tests include:
Alcohol-Soluble Extractive: This test quantifies the percentage of the resin that is soluble in alcohol. The Indian Pharmacopoeia specifies a minimum of 75% for Sumatra this compound and 90% for Siam this compound. pharmacophorejournal.com
Total Ash: This analysis determines the amount of inorganic residue remaining after incineration. The limit for Sumatra this compound is not more than 1%, while for Siam this compound it is not more than 0.5%. pharmacophorejournal.com
Estimation of Total Balsamic Acids: This is a quantitative titration to determine the concentration of key active components, such as benzoic and cinnamic acids. pharmacophorejournal.com
Identification Tests: Simple chemical and physical tests are used for rapid identification and differentiation. Heating a small quantity of this compound should produce a sublimate of cinnamic acid crystals. pharmacophorejournal.com A test using sulfuric acid on an ether solution produces a deep brown color for Sumatra this compound and a purple color for Siam this compound. pharmacophorejournal.com The addition of potassium permanganate (B83412) to Sumatra this compound will generate the characteristic odor of benzaldehyde (B42025). pharmacophorejournal.com
Table 2: Selected Compendial Tests for this compound Resin
| Test | Procedure/Principle | Standard/Observation (Examples from Indian Pharmacopoeia) |
|---|---|---|
| Identification (Heat Test) | A small quantity is heated in a test tube; the sublimate is examined microscopically. pharmacophorejournal.com | Crystals of cinnamic acid are observed. pharmacophorejournal.com |
| Identification (H₂SO₄ Test) | An ether solution is treated with a few drops of sulfuric acid. pharmacophorejournal.com | Sumatra this compound: Deep brown color.Siam this compound: Purple color. pharmacophorejournal.com |
| Identification (KMnO₄ Test) | Potassium permanganate is added to the sample. pharmacophorejournal.com | Odor of benzaldehyde confirms Sumatra this compound. pharmacophorejournal.com |
| Total Ash | The sample is incinerated at 450°C to determine the non-volatile inorganic content. pharmacophorejournal.com | Not more than 1% (Sumatra); Not more than 0.5% (Siam). pharmacophorejournal.com |
| Alcohol-Soluble Extractive | The amount of material extracted by 95% ethanol (B145695) is measured. pharmacophorejournal.com | Not less than 75% (Sumatra); Not less than 90% (Siam). pharmacophorejournal.com |
| Total Balsamic Acid | The sample is saponified with alcoholic potassium hydroxide (B78521), followed by acidification and extraction to quantify total acids. pharmacophorejournal.com | A quantitative value is determined to ensure the minimum content of active acids. |
Adulteration Detection
The market for this compound is reportedly subject to considerable malpractice, with adulterated products being common. pharmacophorejournal.comresearchgate.net Adulteration detection relies on the application of the quality control methods and compendial tests previously described. The primary goal is to confirm that the material is authentic and meets established purity standards. pharmacophorejournal.compharmacophorejournal.com
Quantitative analyses are fundamental in detecting adulteration. A sample that fails to meet the minimum standards for alcohol-soluble extractive or total balsamic acid content is considered to be of low quality or adulterated. pharmacophorejournal.com Similarly, an unusually high total ash value can indicate the presence of inorganic fillers.
Chromatographic and spectroscopic techniques are powerful tools for identifying specific adulterants. Methods like HPLC and GC-MS can create a chemical fingerprint of an authentic resin. nih.govresearchgate.net These fingerprints can then be compared against a sample to detect the presence of foreign resins, synthetic compounds, or other undeclared substances that are not characteristic of genuine Styrax resin. nih.gov The presence of unexpected compounds or a significant deviation in the ratio of characteristic components, such as coniferyl benzoate in Siam this compound, can serve as a clear indicator of adulteration. researchgate.net
Vii. Emerging Research Directions and Future Perspectives
Novel Catalytic Systems for Benzoin Condensation
The this compound condensation, traditionally catalyzed by cyanide ions, has seen significant advancements with the development of N-heterocyclic carbenes (NHCs) as powerful organocatalysts. beilstein-journals.orgchimicatechnoacta.ruresearchgate.net NHCs facilitate the polarity reversal (umpolung) of aldehydes, a key step in the reaction mechanism, enabling nucleophilic attack on a second aldehyde molecule. beilstein-journals.orgrsc.org
Recent research in this area focuses on designing and synthesizing novel NHC catalysts with enhanced activity, selectivity (including enantioselectivity for asymmetric transformations), and broader substrate scope. Thiazolium salt-derived NHCs have been widely applied in this compound reactions, while triazolium-derived NHCs have shown promise in enantioselective variants. beilstein-journals.org Studies have explored the use of easily accessible NHC precatalysts with long aliphatic side chains to promote this compound reactions in aqueous media, attributing improved reactivity to micelle formation. beilstein-journals.org
Developing catalytic systems for asymmetric crossed this compound condensations (ACBC reactions) between two different aldehydes to yield enantioenriched α-hydroxy ketones remains a significant challenge. dfg.de Novel bifunctional chiral organocatalyst systems are being investigated, where hydrogen-bond donating catalysts aim to achieve substrate activation and control stereoselectivity. dfg.de The goal is to design catalysts capable of promoting synthetically useful asymmetric crossed acyloin reactions with wide scope, for which efficient enantioselective systems are currently limited. dfg.de
Beyond NHCs, research is also exploring other catalytic approaches, including phase transfer catalysis in liquid-liquid systems using quaternary ammonium (B1175870) salts. This method can offer simpler workup procedures and reusability of the aqueous phase, unlike traditional phase transfer catalysis. acs.org
Advanced Functional Materials Derived from this compound
This compound and its derivatives are increasingly being explored for their potential in developing advanced functional materials. This stems from their unique structural features, including the α-hydroxy ketone moiety, which can be readily functionalized or undergo further transformations.
One area of interest is the use of this compound in polymer chemistry. This compound-derived compounds can serve as photoinitiators for polymerization reactions. taylorandfrancis.comresearchgate.netresearchgate.net For instance, this compound isobutyl ether has been used as a type I photoinitiator in the polymerization of 2-vinylpyridine. taylorandfrancis.com Novel oligomeric this compound-derived photoinitiators have been synthesized and used in the block copolymerization of styrene (B11656) and acrylonitrile. rsc.org Furthermore, this compound functional groups have been used to decorate multi-walled carbon nanotubes (MWCNTs), allowing for the photoinitiation of polymer growth from the nanotube surface to create hybrid materials. researchgate.netrsc.org
The oxidation product of this compound, benzil (B1666583) (an α-diketone), is also a crucial building block for functional materials, including photoinitiators for free radical polymerizations. rsc.org Unexpectedly, the cyanide-catalyzed polymerization of simple dialdehyde (B1249045) monomers has been shown to lead to redox-active benzil-linked polymers, which are being investigated as potential anode materials in organic batteries. heika-research.deacs.org These polymers demonstrate reversible reduction behavior, making them intriguing candidates for electrochemical energy storage applications. acs.org
Cyclobenzoins, macrocyclic compounds formed by the cyclooligomerization of aromatic dialdehydes via this compound condensation, are another class of this compound-derived materials with potential in supramolecular chemistry and materials science. rsc.orgrsc.org Their internal cavities suggest utility as supramolecular hosts, while their solid-state packing can create porous structures. rsc.orgrsc.org Reduced cyclobenzoins (hydrobenzoins) are also being explored for their properties, including potential use as precursors to chiral crown ethers and materials with non-linear optical properties. rsc.org
This compound resin itself, a natural product, and its derivatives are being investigated for various applications due to their inherent properties. For example, carbon nanodots extracted from this compound resin soot have shown promise as antibacterial agents. mdpi.com
Integration of Computational and Experimental Approaches in this compound Research
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the mechanisms of this compound condensation and related reactions, complementing experimental studies and guiding the design of new catalysts. researchgate.netacs.orgrsc.orgacs.orgacs.orgnih.gov
DFT calculations have been employed to study the mechanism of cyanide-catalyzed this compound condensation, providing insights into transition states and activation energy barriers in different solvent environments. researchgate.netacs.orgnih.gov These studies help elucidate the dominant reaction pathways and the factors influencing reaction rates. researchgate.netacs.org
Computational approaches are also vital in understanding the behavior of novel catalytic systems, such as NHC-catalyzed reactions. DFT studies have investigated the mechanism and stereoselectivity of intramolecular crossed-benzoin reactions catalyzed by NHCs, helping to rationalize regioselectivity and stereoselectivity and understand the role of the catalyst. rsc.orgacs.org Computational modeling can provide valuable mechanistic insights that are difficult to obtain solely through experimental methods, aiding in the rational design of more effective organocatalysts. rsc.org
Furthermore, computational studies are being used to explore the mechanisms of reactions involving this compound derivatives, such as the catalytic oxidation of benzoins. DFT modeling has been used to investigate possible reaction pathways, like the Baeyer-Villiger mechanism, and understand the influence of substituents on reaction rates. nih.gov The integration of computational predictions with experimental validation is a powerful approach for advancing the understanding and application of this compound chemistry.
Sustainable Synthesis and Application of this compound Compounds
Sustainability is a growing focus in chemical research, and efforts are being made to develop greener methods for the synthesis of this compound and its derivatives and to explore their applications in sustainable technologies.
Replacing the traditional highly toxic cyanide catalysts with less hazardous alternatives is a key aspect of sustainable this compound synthesis. google.comegrassbcollege.ac.inijfmr.com N-heterocyclic carbenes (NHCs) represent a significant step towards greener catalysis in this compound condensation. beilstein-journals.orgchimicatechnoacta.ruresearchgate.net Research is also exploring biocatalysts like thiamine (B1217682) (Vitamin B1) as an eco-friendly alternative to cyanide salts for the this compound condensation. egrassbcollege.ac.inijfmr.comworldwidejournals.com Thiamine hydrochloride, in the presence of a base, can act as an effective catalyst for the condensation of benzaldehyde (B42025). egrassbcollege.ac.inworldwidejournals.com
Developing solvent-free or environmentally benign solvent systems for the reaction is another area of focus in green chemistry approaches to this compound synthesis. worldwidejournals.com Using water or ethanol (B145695) as solvents, as explored in some NHC-catalyzed reactions and thiamine-catalyzed methods, contributes to more sustainable processes. beilstein-journals.orgegrassbcollege.ac.inworldwidejournals.com
Beyond synthesis, the application of this compound and its derivatives in sustainable materials and processes is also being investigated. As mentioned earlier, benzil-linked polymers derived from this compound condensation are being explored as anode materials for organic batteries, which are considered a more sustainable alternative to traditional inorganic battery technologies. heika-research.deacs.org The use of natural this compound resin and its components in areas like natural antioxidants and antimicrobials also aligns with sustainable practices. mdpi.comnih.gov
The sustainable production of this compound resin itself, which is obtained from Styrax trees, is also a relevant consideration, particularly in regions where these trees are cultivated. nih.govmdpi.com Limitations in plantation areas highlight the need for innovations in sustainable sourcing and production methods for this compound resins and their derivatives. nih.gov
The principles of green chemistry, such as preventing waste, using safer catalysts and solvents, increasing energy efficiency, and using renewable feedstocks, are guiding the development of more sustainable approaches in this compound chemistry. ijfmr.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
